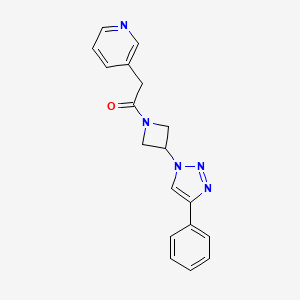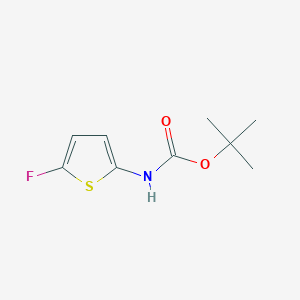![molecular formula C20H20N2O5 B2914862 3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione CAS No. 690640-84-7](/img/structure/B2914862.png)
3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Compound Synthesis
This compound is likely to be used in the synthesis of pharmaceutical compounds due to the presence of the piperazine moiety. Piperazine derivatives are known to exhibit a wide range of biological activities and are components of several pharmaceutical drugs . The hydroxyethyl group attached to the piperazine ring could potentially make this compound a precursor in the synthesis of drugs that require increased solubility in water.
Polyurethane Catalysts
The hydroxyethyl piperazine structure within the compound suggests its use as an intermediate in the manufacture of polyurethane catalysts . These catalysts are crucial in the production of polyurethanes, which are used in a variety of products from foams and coatings to adhesives and elastomers.
Corrosion Inhibitors
Corrosion inhibitors are chemicals that, when added to a fluid or gas, decrease the corrosion rate of metals or alloys. The structural features of this compound indicate its potential use in the development of new corrosion inhibitors, which are essential in extending the life of metal structures and containers .
Surfactants and Synthetic Fibers
Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. The compound could be involved in the synthesis of surfactants due to its amphiphilic nature. Additionally, it may be used in creating synthetic fibers, where the piperazine ring can impart flexibility and durability .
Cell Culture Media
Piperazine derivatives, such as HEPES, are known to be used in cell culture media as buffering agents . They help maintain the physiological pH of the media, which is crucial for cell growth and survival. This compound could potentially be modified to serve a similar purpose, enhancing the stability of cell culture environments.
Enzyme Activity Research
Given the compound’s potential for minimal metal ion binding, it could be useful in studying enzyme activities where metal chelation is a concern . Researchers could use this compound in assays to investigate the natural activity of enzymes without the interference of metal ions.
Mécanisme D'action
Target of Action
The primary target of the compound “3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione” is amyloid-beta plaques . These plaques are protein aggregates that are primarily composed of amyloid-beta peptide and are a characteristic feature of Alzheimer’s disease .
Mode of Action
The compound interacts with its target, the amyloid-beta plaques, by causing the plaques to break up . This disaggregation of the plaques is a key aspect of the compound’s mode of action .
Biochemical Pathways
The breaking up of amyloid-beta plaques affects the biochemical pathways associated with Alzheimer’s disease. The disaggregation of the plaques can potentially reverse some of the symptoms of Alzheimer’s disease .
Result of Action
The result of the compound’s action is the disaggregation of amyloid-beta plaques , which has been shown to reverse some of the symptoms of Alzheimer’s disease in mice . Additionally, the compound has been reported to dissociate amyloid-beta oligomers in patients’ plasma samples, enabling blood diagnosis of Alzheimer’s disease .
Propriétés
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-2-methylbenzo[f][1]benzofuran-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12-15(20(26)22-8-6-21(7-9-22)10-11-23)16-17(24)13-4-2-3-5-14(13)18(25)19(16)27-12/h2-5,23H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMIETRRRLMIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2914782.png)
![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-butyl-N-methylacetamide](/img/structure/B2914783.png)
![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)
![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propylacetamide](/img/structure/B2914788.png)



![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2914794.png)
![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2914795.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one](/img/structure/B2914799.png)
![ethyl 5-[[(Z)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2914802.png)